An In-Depth Technical Guide to 4-(Trifluoromethyl)indoline
An In-Depth Technical Guide to 4-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and potential applications of 4-(Trifluoromethyl)indoline. This fluorinated heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery, owing to the unique physicochemical properties conferred by the trifluoromethyl group.
Core Chemical Properties
4-(Trifluoromethyl)indoline, with the CAS number 905274-07-9, is a substituted indoline derivative. The incorporation of a trifluoromethyl group at the 4-position of the indoline ring significantly influences its electronic properties, lipophilicity, and metabolic stability, making it an attractive scaffold for the design of novel therapeutic agents.[1][2]
Table 1: Physicochemical Properties of 4-(Trifluoromethyl)indoline
| Property | Value | Source |
| Molecular Formula | C₉H₈F₃N | [3] |
| Molecular Weight | 187.16 g/mol | [3] |
| CAS Number | 905274-07-9 | [3] |
| Appearance | Orange to reddish-brown liquid | [2] |
| Boiling Point | 208.6 ± 40.0 °C (Predicted) | [1][2] |
| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 4.14 ± 0.20 (Predicted) | [2] |
| Storage Temperature | 2-8°C | [1][2] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as the methylene protons of the dihydropyrrole ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the trifluoromethyl group.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms in the molecule, with the trifluoromethyl-substituted carbon and the carbons of the CF₃ group itself showing characteristic chemical shifts and splitting patterns due to C-F coupling.
Infrared (IR) Spectroscopy: The IR spectrum of 4-(Trifluoromethyl)indoline would likely exhibit characteristic absorption bands corresponding to:
-
N-H stretching vibrations.
-
Aromatic C-H stretching.
-
Aliphatic C-H stretching of the methylene groups.
-
C=C stretching of the aromatic ring.
-
Strong C-F stretching vibrations, which are typically found in the 1000-1400 cm⁻¹ region.
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the molecular weight of 187.16. Fragmentation patterns would likely involve the loss of the trifluoromethyl group and other characteristic cleavages of the indoline ring system.
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of 4-(Trifluoromethyl)indoline are not extensively published. However, a general approach can be derived from synthetic methods for analogous trifluoromethyl-containing indolines and related heterocyclic compounds.
Synthesis:
A plausible synthetic route could involve the reduction of 4-(trifluoromethyl)indole. The synthesis of the precursor, 4-(trifluoromethyl)indole, can be achieved from 2-methyl-3-nitrobenzotrifluoride.[4]
General Procedure for the Reduction of 4-(Trifluoromethyl)indole:
A solution of 4-(trifluoromethyl)indole in a suitable solvent, such as acetic acid or an alcohol, is treated with a reducing agent. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation using a palladium catalyst (Pd/C) under a hydrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is worked up by neutralizing the acid, extracting the product into an organic solvent, and drying the organic layer.
Purification:
The crude 4-(Trifluoromethyl)indoline is typically purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the final product.
Logical Relationships in Synthesis
The synthesis of 4-(Trifluoromethyl)indoline is logically dependent on the availability of its indole precursor. The following diagram illustrates this synthetic relationship.
Caption: A simplified diagram illustrating the synthetic precursor relationship for 4-(Trifluoromethyl)indoline.
Biological Activity and Drug Development Applications
While specific biological activities for 4-(Trifluoromethyl)indoline are not widely reported, the trifluoromethyl-indoline scaffold is of significant interest in drug discovery. The trifluoromethyl group can enhance a molecule's metabolic stability, binding affinity, and cell permeability.[5][6]
Derivatives of trifluoromethyl-substituted indoles have shown a range of biological activities, including potential as anticancer agents and plant growth regulators.[4][7] For instance, 4-trifluoromethylindole-3-acetic acid has demonstrated strong root-promoting activity.[4] This suggests that 4-(Trifluoromethyl)indoline could serve as a key intermediate for the synthesis of novel bioactive molecules.
Experimental Workflow for Biological Screening
A general workflow for the preliminary biological screening of a compound like 4-(Trifluoromethyl)indoline would involve a series of in vitro assays to assess its potential therapeutic effects.
Caption: A generalized workflow for the initial in vitro screening of a novel chemical entity.
This guide provides a foundational understanding of 4-(Trifluoromethyl)indoline for researchers and professionals in the field of drug development. Further experimental investigation is warranted to fully elucidate its chemical and biological properties.
References
- 1. 4-(Trifluoromethyl)indoline CAS#: 905274-07-9 [m.chemicalbook.com]
- 2. 4-(trifluoromethyl)indoline manufacturers and suppliers in india [chemicalbook.com]
- 3. 4-(Trifluoromethyl)indoline | 905274-07-9 [chemicalbook.com]
- 4. Synthesis and biological activities of 4-trifluoromethylindole-3-acetic acid: a new fluorinated indole auxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
